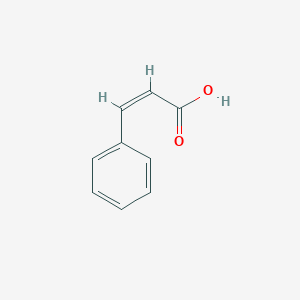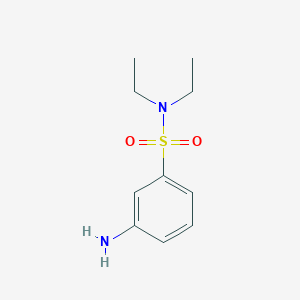
Bismuth;ytterbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth;ytterbium is a compound formed by the combination of bismuth and ytterbium in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bismuth, compd. with ytterbium (1:1) typically involves the direct combination of bismuth and ytterbium metals. The metals are heated together in a controlled environment to ensure the correct stoichiometric ratio is achieved. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the metals.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as vacuum induction melting or arc melting. These methods ensure high purity and uniformity of the final product. The metals are melted together under vacuum or inert gas conditions to prevent contamination and oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth;ytterbium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of bismuth and ytterbium.
Reduction: It can be reduced back to its constituent metals under appropriate conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or other reducing agents for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include bismuth oxide, ytterbium oxide, and various substituted compounds depending on the reagents used.
Applications De Recherche Scientifique
Bismuth;ytterbium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bismuth and ytterbium compounds.
Materials Science: The compound is studied for its potential use in advanced materials, including superconductors and magnetic materials.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: The compound is used in the production of specialized alloys and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which bismuth, compd. with ytterbium (1:1) exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress in cells.
Metal Ion Interaction: The compound can interact with metal ions in biological systems, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bismuth and rare earth metal combinations, such as:
- Bismuth, compd. with lanthanum (1:1)
- Bismuth, compd. with cerium (1:1)
- Bismuth, compd. with neodymium (1:1)
Uniqueness
Bismuth;ytterbium is unique due to the specific properties imparted by the combination of bismuth and ytterbium. These properties include unique electronic, magnetic, and catalytic characteristics that are not observed in other similar compounds.
Propriétés
Numéro CAS |
12010-61-6 |
|---|---|
Formule moléculaire |
BiYb |
Poids moléculaire |
382.03 g/mol |
Nom IUPAC |
bismuth;ytterbium |
InChI |
InChI=1S/Bi.Yb |
Clé InChI |
LFTVQMXNFSJCFX-UHFFFAOYSA-N |
SMILES |
[Yb].[Bi] |
SMILES canonique |
[Yb].[Bi] |
Key on ui other cas no. |
12010-61-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


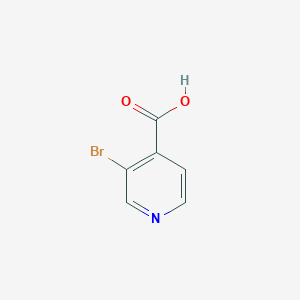
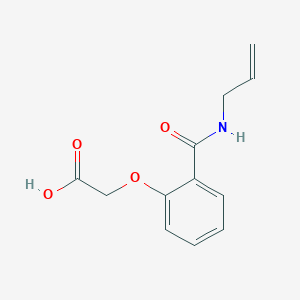
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
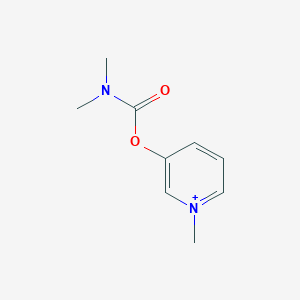
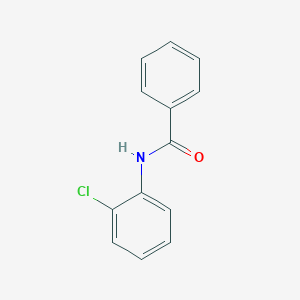
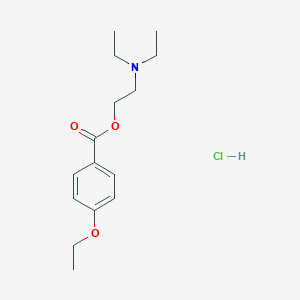
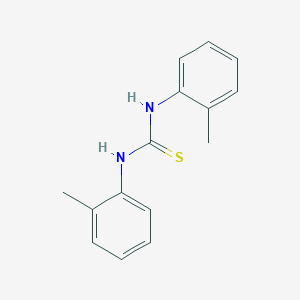
![Benzo[G]chrysene](/img/structure/B86070.png)
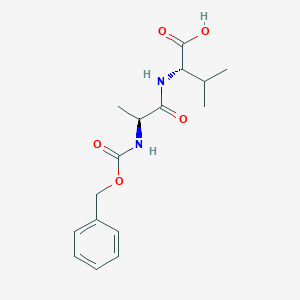
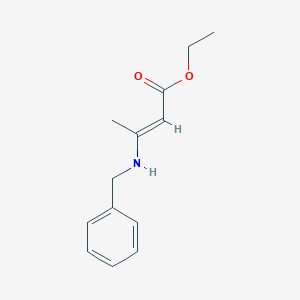
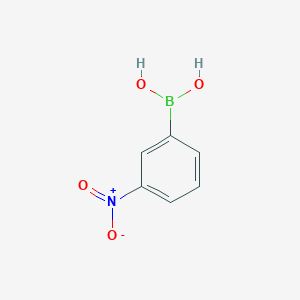
![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)
